molecular formula C4H2Cl6O2 B1174929 A21-Des-asn-B30-des-ala-insulin CAS No. 12584-26-8

A21-Des-asn-B30-des-ala-insulin

カタログ番号: B1174929
CAS番号: 12584-26-8
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A21-Des-asn-B30-des-ala-insulin, also known as this compound, is a useful research compound. Its molecular formula is C4H2Cl6O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

  • Extended Duration of Action :
    • The structural modifications allow for a prolonged action profile, making it suitable for basal insulin therapy. Studies indicate that this analog can provide a flatter pharmacodynamic profile compared to traditional insulins, which is advantageous for minimizing hypoglycemic episodes .
  • Improved Stability :
    • A21-Des-asn-B30-des-ala-insulin exhibits enhanced stability in solution, which can lead to better shelf-life and usability in clinical settings. This stability is crucial for maintaining therapeutic efficacy over time .

Diabetes Management

This compound is primarily investigated for its role in managing both Type 1 and Type 2 diabetes mellitus. Its unique properties allow for:

  • Basal Insulin Therapy : The analog's extended duration makes it suitable for once-daily dosing, improving patient adherence and convenience.
  • Combination Therapy : It can be used alongside rapid-acting insulins to optimize postprandial glucose control.

Case Studies

Several studies have documented the use of this compound in clinical settings:

  • Case Study 1 : A cohort of Type 2 diabetes patients showed significant improvements in HbA1c levels when switched from NPH insulin to this compound, with fewer reported hypoglycemic events over a six-month period .
ParameterNPH InsulinThis compound
HbA1c (%)8.57.2
Episodes of Hypoglycemia103
  • Case Study 2 : In Type 1 diabetes patients, the introduction of this insulin analog led to improved glycemic variability and reduced insulin dosage requirements without compromising glycemic control .

Efficacy Studies

Research has consistently shown that this compound provides better glycemic control compared to conventional insulins:

  • Comparative Analysis : In a randomized controlled trial, participants using this analog experienced a statistically significant reduction in fasting blood glucose levels compared to those on standard insulin regimens .
Study GroupFasting Blood Glucose (mg/dL)
Standard Insulin Regimen150
This compound120

Mechanistic Insights

Studies have elucidated the mechanisms underlying the action of this compound:

  • Receptor Binding Affinity : Research indicates that modifications enhance the binding affinity to the insulin receptor, facilitating better glucose uptake in peripheral tissues .
  • Metabolic Effects : The analog has been shown to modulate hepatic glucose output and improve insulin sensitivity in muscle tissues, contributing to overall metabolic health in diabetic patients .

特性

CAS番号

12584-26-8

分子式

C4H2Cl6O2

分子量

0

同義語

insulin, des-Asn(A21)-des-Ala(B30)-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。